2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-8-1-2-10(15)9(5-8)11(19)16-13-18-17-12(20-13)7-3-4-21-6-7/h1-6H,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKBURBXEKEBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(O2)C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antifungal research. This article explores the synthesis, characterization, and biological evaluations of this compound based on diverse sources.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2,5-dichlorobenzoyl chloride with thiophen-3-yl hydrazine followed by cyclization to form the oxadiazole ring. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of 1,2,5-oxadiazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma). The MTT assay results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising cytotoxic effects against these cancer cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 0.37 |
| 2 | HCT-116 | 0.73 |
| 3 | A549 | 0.95 |
These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity. Specifically, substituents at various positions on the thiophene and oxadiazole rings can significantly affect potency .
Antifungal Activity
The antifungal properties of similar compounds have also been investigated. For example, derivatives containing oxadiazole moieties were tested against Aspergillus niger and Candida tropicalis. The minimum inhibitory concentration (MIC) values ranged from 9.18 µM to 41.96 µM, indicating effective antifungal activity .
Table 2: Antifungal Activity Against Aspergillus niger and Candida tropicalis
| Compound | MIC (µM) |
|---|---|
| A | 9.18 |
| B | 19.58 |
| C | 41.96 |
The data suggests that electron-withdrawing groups at specific positions on the benzene ring enhance antifungal efficacy .
The mechanism by which these compounds exert their biological effects is still under investigation. Preliminary studies suggest that they may inhibit key enzymes involved in cell proliferation and fungal growth. For instance, some oxadiazole derivatives have shown inhibitory effects on topoisomerase I activity in cancer cells . This inhibition could lead to disrupted DNA replication and ultimately induce apoptosis.
Case Studies
In a notable case study involving a library of oxadiazole derivatives, researchers synthesized several compounds and evaluated their anticancer activities using various human cancer cell lines. The study concluded that specific structural modifications significantly enhanced cytotoxicity compared to standard treatments like sorafenib .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with two structurally analogous compounds, LMM5 and LMM11, reported in antifungal studies (see Table 1) .
Structural and Functional Differences
Substituent Variations :
- Target Compound : Features a thiophen-3-yl group on the oxadiazole ring and 2,5-dichloro substituents on the benzamide.
- LMM5 : Contains a 4-methoxyphenylmethyl group on the oxadiazole and a sulfamoyl substituent on the benzamide.
- LMM11 : Substituted with a furan-2-yl group on the oxadiazole and a cyclohexyl-ethyl sulfamoyl group on the benzamide.
Chlorine atoms in the target compound increase lipophilicity and electron-withdrawing effects, which may influence membrane permeability and enzyme inhibition.
Biological Activity :
- LMM5 and LMM11 exhibit antifungal activity against Candida albicans (MIC values: 4–8 µg/mL), attributed to thioredoxin reductase inhibition .
- The target compound’s dichloro substituents and thiophene group suggest enhanced stability and target affinity, though specific MIC data are pending validation.
Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives
Mechanistic Insights
- Thioredoxin Reductase Inhibition : LMM5 and LMM11 disrupt redox homeostasis in C. albicans by targeting thioredoxin reductase, a critical enzyme for fungal survival . The target compound’s chlorine substituents may amplify this effect due to their electrophilic nature.
- Solubility and Formulation : All compounds require solubilization in DMSO + Pluronic F-127 , indicating similar hydrophobicity challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
